molecular formula C21H16O12 B12075240 Rhein acyl-beta-D-glucuronide

Rhein acyl-beta-D-glucuronide

Cat. No.: B12075240
M. Wt: 460.3 g/mol
InChI Key: IKYQBZPCZQHNKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rhein acyl-beta-D-glucuronide is synthesized through the conjugation of rhein with beta-D-glucuronic acid. This reaction is typically catalyzed by membrane-bound UDP-glucuronosyltransferase enzymes . The reaction conditions often involve the use of UDP-glucuronic acid as a co-substrate and the presence of suitable buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using UDP-glucuronosyltransferase enzymes. The process is optimized for high yield and purity, ensuring that the product meets regulatory standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Rhein acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Rhein acyl-beta-D-glucuronide is unique compared to other acyl glucuronides due to its specific pharmacological activities and molecular targets. Similar compounds include:

This compound stands out due to its broad spectrum of pharmacological effects and its potential therapeutic applications in various diseases.

Properties

Molecular Formula

C21H16O12

Molecular Weight

460.3 g/mol

IUPAC Name

6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)

InChI Key

IKYQBZPCZQHNKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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